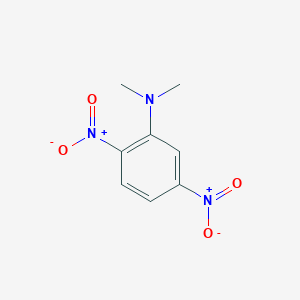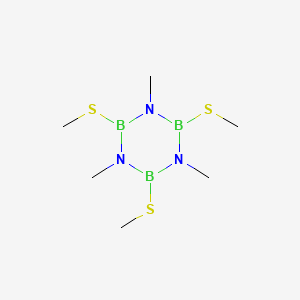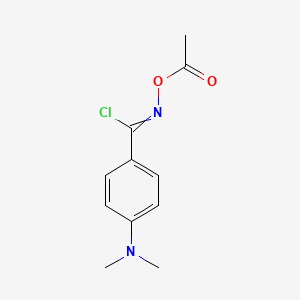
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride is a synthetic organic compound. It is characterized by the presence of an acetyloxy group, a dimethylamino group, and a carboximidoyl chloride group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride typically involves multiple steps:
Formation of the Benzene Ring Substituents: The starting material, 4-(dimethylamino)benzene, undergoes acetylation to introduce the acetyloxy group.
Introduction of the Carboximidoyl Chloride Group: This step involves the reaction of the intermediate with a suitable reagent, such as phosgene or a similar chlorinating agent, under controlled conditions to form the carboximidoyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring safety measures for handling reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetyloxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids or Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.
Hydrolyzed Products: Resulting in the formation of hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Investigated for potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboximidoyl chloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways. The acetyloxy and dimethylamino groups could play roles in binding interactions or reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetyloxy)-4-(dimethylamino)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidoyl chloride.
4-(Dimethylamino)benzene-1-carboximidoyl chloride: Lacks the acetyloxy group.
N-(Acetyloxy)-4-(methylamino)benzene-1-carboximidoyl chloride: Has a methylamino group instead of a dimethylamino group.
Propriétés
Numéro CAS |
61101-67-5 |
|---|---|
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
[[chloro-[4-(dimethylamino)phenyl]methylidene]amino] acetate |
InChI |
InChI=1S/C11H13ClN2O2/c1-8(15)16-13-11(12)9-4-6-10(7-5-9)14(2)3/h4-7H,1-3H3 |
Clé InChI |
FKRFHDBAXAZMOQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)ON=C(C1=CC=C(C=C1)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


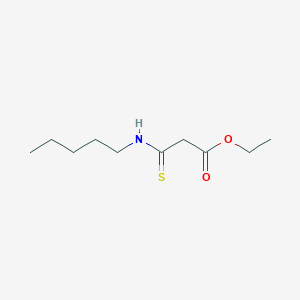
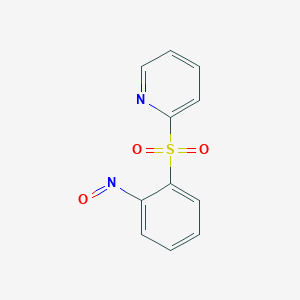
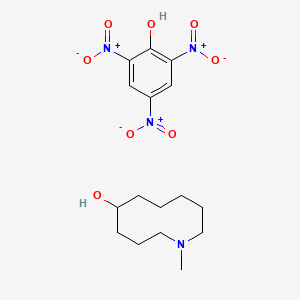
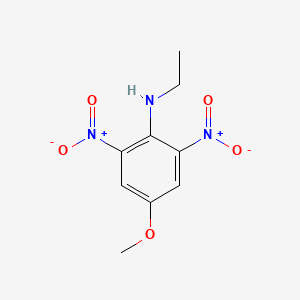
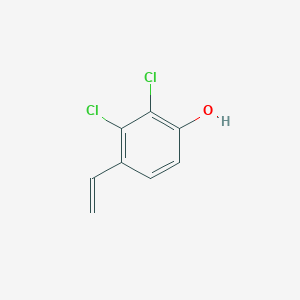
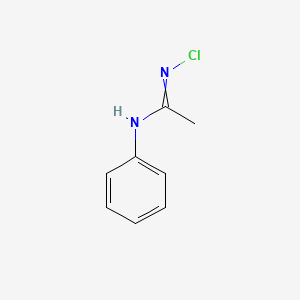
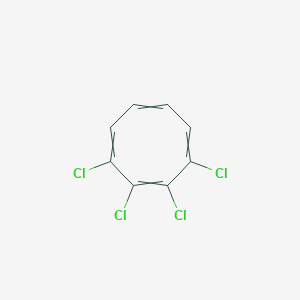

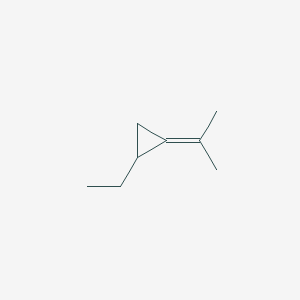

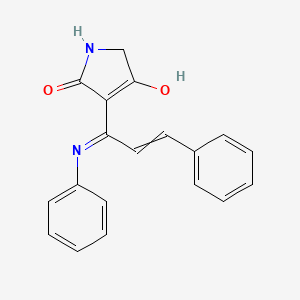
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
